molecular formula C5H6O3 B110848 Dihydro-2H-pyran-2,4(3H)-dione CAS No. 33532-46-6

Dihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B110848
CAS No.: 33532-46-6
M. Wt: 114.1 g/mol
InChI Key: CNRPRLWCUGZYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-2H-pyran-2,4(3H)-dione, also known as this compound, is an organic compound with the molecular formula C5H6O3. It is a cyclic compound containing a six-membered ring with two carbonyl groups at positions 2 and 4. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Scientific Research Applications

Dihydro-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:

Safety and Hazards

Oxane-2,4-dione is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Biochemical Analysis

Biochemical Properties

Oxane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Oxane-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

It is known that its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Oxane-2,4-dione is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Oxane-2,4-dione is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that its derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-2H-pyran-2,4(3H)-dione can be synthesized through several methods. One common approach involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide . Another method includes the cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile .

Industrial Production Methods

Industrial production of oxane-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Dihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more complex oxygen-containing compounds.

    Reduction: Reduction reactions can convert oxane-2,4-dione into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions with oxane-2,4-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving oxane-2,4-dione depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of a six-membered ring with two carbonyl groups, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

oxane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPRLWCUGZYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 2
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 3
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 4
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
Dihydro-2H-pyran-2,4(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.